N-(3-Amino-4-methoxyphenyl)acetamide
Description
Contextualization within Medicinal Chemistry Scaffolds
In the field of medicinal chemistry, the term "scaffold" refers to the core structure of a molecule upon which various chemical groups can be attached to create a library of related compounds. N-(3-Amino-4-methoxyphenyl)acetamide serves as a valuable scaffold due to the presence of reactive amino and acetamido groups, along with a methoxy-substituted phenyl ring. These features allow for diverse chemical modifications, enabling the synthesis of new molecules with potential therapeutic activities.
The acetamide (B32628) and sulfonamide moieties, both present in derivatives of this compound, are known to exhibit a wide range of biological activities. nih.gov For instance, research has shown that acetamide-sulfonamide containing scaffolds can act as urease inhibitors. nih.gov This highlights the potential for derivatives of this compound to be explored for various therapeutic targets. The development of drug conjugates is an active area of research, and the structural attributes of this compound make it an attractive starting point for creating novel therapeutic agents. nih.gov
Significance as a Precursor in Organic Synthesis
The utility of this compound extends beyond medicinal chemistry into the broader field of organic synthesis. It is a key intermediate in the production of various organic molecules, including disperse dyes. google.com For example, it is a crucial component in the synthesis of Disperse Blue 79. google.com
The synthesis of this compound itself can be achieved through various methods. One common route involves the reduction of 3-nitro-4-methoxyacetanilide. google.com Another approach starts from 2,4-dinitroanisole, which is then converted to 2,4-diaminoanisole (B165692), and finally to the target molecule through selective acetylation. google.com The efficiency and scalability of these synthetic routes are critical for its industrial application. Different synthesis processes have been developed to improve yield and simplify the procedure, making it more suitable for large-scale production. google.com
Synthetic Routes to this compound
| Starting Material | Key Steps | Reported Yield |
| 3-nitro-4-methoxyacetanilide | Reduction using a reducing agent like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. | High |
| 2,4-dinitroanisole | Synthesis of 2,4-diaminoanisole followed by acetylation. | 86% |
| Data sourced from Google Patents google.comgoogle.com |
Historical Overview of Research Trajectories
Research interest in this compound and its derivatives has evolved over time. Initially, its primary application was in the dye industry. google.comgoogle.com However, with the advancement of medicinal chemistry and drug discovery, the focus has shifted towards its potential as a building block for new therapeutic agents.
More recent research has explored the use of related acetamide structures in the development of targeted cancer therapies. For example, a study published in the Journal of Medicinal Chemistry described the discovery of a potent FMS-like Tyrosine Kinase 3 (FLT3) inhibitor for Acute Myeloid Leukemia, which incorporated an acetamide moiety. researchgate.net While not directly involving this compound, this research exemplifies the broader interest in acetamide-containing scaffolds in modern drug discovery. The versatility of the acetamide group continues to inspire the design and synthesis of new molecules with diverse biological functions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3-amino-4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6(12)11-7-3-4-9(13-2)8(10)5-7/h3-5H,10H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWQCBCAGCEWCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2027620 | |
| Record name | 3'-Amino-4'-methoxyacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6375-47-9 | |
| Record name | N-(3-Amino-4-methoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6375-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(3-amino-4-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006375479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(3-amino-4-methoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3'-Amino-4'-methoxyacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-amino-4'-methoxyacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.308 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3′-Amino-4′-methoxyacetanilide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSR7TUQ7VK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for N 3 Amino 4 Methoxyphenyl Acetamide and Its Derivatives
Established Synthesis Routes for N-(3-Amino-4-methoxyphenyl)acetamide
The synthesis of this compound, an important intermediate in the manufacturing of disperse dyes like C.I. Disperse Blue 79 and Disperse Violet 58, has traditionally been achieved through several established methods. google.com
Conventional Multi-Step Approaches
Historically, the industrial production of this compound often involved a multi-step process. google.com A common pathway starts with chlorobenzene, which undergoes a series of reactions including nitration, substitution, reduction, esterification, another nitration, and a final reduction to yield the target molecule. google.com However, this lengthy process is characterized by a high solvent-to-oil ratio, making it less favorable for large-scale industrial production due to environmental concerns and process inefficiencies. google.com
Another conventional method involves the use of an iron filings reduction process. While effective, this method is known to cause significant environmental pollution. google.com An alternative approach utilizes hydrazine (B178648) hydrate (B1144303) as a reducing agent, which avoids the use of high-risk hydrogen and the generation of large amounts of iron sludge. google.com This method offers advantages in terms of storage, transportation, and accurate measurement of the reducing agent, and does not require specialized high-pressure equipment. google.com
A synthesis route starting from 4-methoxyaniline has also been described. In this process, 4-methoxyaniline is reacted with acetic anhydride (B1165640) in dichloromethane (B109758) to produce N-(4-methoxyphenyl)acetamide. rsc.org
Catalytic Hydrogenation Methods
Catalytic hydrogenation represents a cleaner and more efficient alternative to conventional methods for the synthesis of this compound. This technique primarily involves the reduction of 3-nitro-4-methoxyacetanilide.
Raney nickel is a widely used catalyst for the hydrogenation of nitro compounds due to its high activity and stability. google.comwikipedia.org In the synthesis of this compound, Raney nickel effectively catalyzes the reduction of 3-nitro-4-methoxyacetanilide. google.com This process is typically carried out in a liquid-phase batch catalytic hydrogenation system. google.com
Research has shown that a modified skeletal Ni catalyst, prepared from a rapidly quenched Ni-Mo-Al alloy, exhibits excellent performance in the liquid-phase selective hydrogenation of 3-nitro-4-methoxyacetanilide (NMA) to this compound (AMA). researchgate.net The stability of the catalyst and the conditions of the hydrogenation have been compared, demonstrating high efficiency and selectivity. researchgate.net Bimetallic copper/nickel nanoparticles have also been investigated as catalysts for this hydrogenation, showing that the bimetallic CuxNiy nanoparticles have higher catalytic activity than sole Ni nanoparticles. rsc.org
| Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Substrate Conversion (%) | Product Selectivity (%) |
| Raney Nickel google.com | 80-110 | 0.8-2 | 2-6 | 85.1-100 | 99.0-99.6 |
| Modified Skeletal Ni researchgate.net | 60 | 1.0 | 0.67 | 100 | 99.9 |
| Bimetallic Cu0.7Ni0.3 rsc.org | 140 | - | 2 | 95.7 | 99.4 |
Table 1: Comparison of Raney Nickel and Related Catalysts in the Hydrogenation of 3-nitro-4-methoxyacetanilide
Palladium on carbon (Pd/C) is another effective catalyst for hydrogenation reactions. mdpi.comtaylorandfrancis.com It is utilized in the reduction of nitro groups and other functional groups. wikipedia.org The catalytic activity of Pd/C is influenced by the palladium content and its dispersion on the carbon support. mdpi.com Higher palladium content and uniform impregnation generally lead to higher catalytic activity. mdpi.com
In the context of synthesizing compounds structurally related to this compound, Pd/C has been used for the hydrogenation of various substrates. For instance, it has been employed in the catalytic hydrogenation of p-nitroaniline to p-phenylenediamine. researchgate.net The preparation of Pd/C catalysts involves methods like in-situ reduction using hydrogen as a reducing agent. mdpi.com The surface properties of the carbon support, such as the presence of oxygen-containing groups, can influence the interaction with the palladium precursor and the final catalyst performance. uu.nl
| Catalyst | Application | Key Findings |
| 5% Pd/C researchgate.net | Hydrogenation of p-nitroaniline | Effective at 313-333 K and 200-1000 kPa H2 pressure. |
| 3% Pd/C mdpi.com | Suzuki-Miyaura and Mizoroki-Heck reactions | Showed excellent catalytic activity and reusability. |
| Pd/NFBC plos.org | Aerobic oxidation of HMF to FDCA | N, F dopants enhanced the catalytic activity. |
Table 2: Applications of Pd/C Catalysis in Related Reactions
Green Chemistry Approaches in Synthesis
In recent years, there has been a growing emphasis on developing environmentally friendly or "green" synthetic methods. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. mdpi.com For the synthesis of acetamides, green methods such as solvent-free reactions and the use of biocatalysts are being explored. rsc.orgmdpi.com
One green approach involves the use of Candida parapsilosis ATCC for the synthesis of N-phenylacetamides. rsc.org Another strategy focuses on solvent-free synthesis, which minimizes waste and environmental impact. mdpi.com For example, a mechanochemical grinding procedure has been developed for the facile synthesis of N-substituted amines. mdpi.com The use of ionic liquids and deep eutectic solvents is also being investigated to improve the solubility and bioavailability of pharmaceutical compounds, contributing to more sustainable synthetic processes. mdpi.com
Synthesis of this compound Derivatives
The synthesis of derivatives of this compound is crucial for the development of new materials and biologically active compounds. For instance, the reaction of N-(4-methoxyphenyl)acetamide with carbon disulfide in the presence of sodium hydroxide (B78521) yields sodium acetyl(4-methoxyphenyl)carbamodithioate, a precursor to various thioanhydrides with potential antifungal and antibacterial properties. cyberleninka.ru
Another example is the synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide, which is prepared by reacting p-methoxyaniline with chloroacetyl chloride. researchgate.net This derivative can be further modified, for example, by reacting it with sodium methacrylate (B99206) to produce 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA), a monomer used in the creation of thin films with sensing capabilities. researchgate.netresearchgate.net
The synthesis of N-heterocycles, another class of derivatives, can be achieved through green catalytic methods like metal-catalyzed acceptorless coupling and one-pot reactions, which offer improved atom economy and reduced waste. mdpi.com
| Derivative | Starting Material | Reagents | Application/Significance |
| Sodium acetyl(4-methoxyphenyl)carbamodithioate cyberleninka.ru | N-(4-methoxyphenyl)acetamide | Carbon disulfide, NaOH | Precursor for antifungal and antibacterial compounds |
| 2-chloro-N-(4-methoxyphenyl)acetamide researchgate.net | p-Methoxyaniline | Chloroacetyl chloride | Intermediate for monomer synthesis |
| 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA) researchgate.netresearchgate.net | 2-chloro-N-(4-methoxyphenyl)acetamide | Sodium methacrylate | Monomer for sensor film fabrication |
Table 3: Synthesis of Selected this compound Derivatives
Acrylamide (B121943) and Acrylate Derivatives Synthesis
The synthesis of N-(3-amino-4-methoxyphenyl)acrylamide derivatives has been explored as a strategy for developing targeted chemical agents. A key approach involves leveraging the N-(3-amino-4-methoxyphenyl)acrylamide scaffold to introduce various heterocyclic moieties. nih.gov
A general synthetic route begins with the core molecule, this compound. The primary amino group on this starting material is the key site for derivatization. In a typical reaction, this amino group is reacted with acryloyl chloride to form the N-(3-acrylamido-4-methoxyphenyl)acetamide intermediate. This intermediate then serves as a versatile platform for further modifications.
One documented pathway involves the synthesis of compounds bearing indole, pyrrole, or thiophene (B33073) moieties. nih.gov The research indicates that these derivatives can be synthesized and evaluated for their biological activities. The process generally involves coupling the acrylamide intermediate with various substituted heterocyclic compounds. The specific reaction conditions, such as solvents and catalysts, are optimized to achieve the desired products in good yields. Molecular docking analyses have also been performed on these synthesized compounds to understand their potential interactions with biological targets. nih.gov
Table 1: Examples of Synthesized N-(3-amino-4-methoxyphenyl)acrylamide Derivatives
| Compound ID | Moiety Introduced | Reference |
|---|---|---|
| 9a | 3-substitutional-1-methyl-1H-indole | nih.gov |
| 17i | 2-substitutional pyrrole | nih.gov |
Thiazolidinone and Schiff Base Derivatives Synthesis
The synthesis of thiazolidinone and Schiff base derivatives from aromatic amines is a well-established area of medicinal chemistry. The general strategy involves a two-step process.
Step 1: Schiff Base Formation The initial step is the formation of a Schiff base (an imine). This is typically achieved through the condensation reaction of the primary amino group of this compound with an appropriate aromatic or heteroaromatic aldehyde. The reaction is usually carried out by refluxing the reactants in a solvent like ethanol (B145695), often with a catalytic amount of glacial acetic acid. chemmethod.commdpi.com
Step 2: Cyclization to Thiazolidinone The resulting Schiff base is then treated with a mercapto-containing compound, most commonly thioglycolic acid (mercaptoacetic acid), to yield the thiazolidinone ring. This cyclization reaction is typically performed in a suitable solvent such as dioxane or benzene (B151609), sometimes with a dehydrating agent or catalyst like zinc chloride, and often requires refluxing for several hours. chemmethod.comnih.gov The sulfur atom from the thioglycolic acid attacks the imine carbon, and the carboxyl group condenses with the imine nitrogen to form the five-membered thiazolidinone ring. nih.gov
This sequential approach allows for significant molecular diversity, as a wide variety of aldehydes can be used in the first step to generate different Schiff bases, which are then cyclized to the corresponding N-substituted thiazolidinone derivatives.
Dithiocarbamic Acid Derivatives Synthesis
Dithiocarbamic acid derivatives can be synthesized from amine precursors. A general method involves the reaction of an amine with carbon disulfide in the presence of a base. cyberleninka.ru For this compound, the primary amino group can be targeted for this transformation.
The synthesis proceeds by reacting this compound with carbon disulfide in an alkaline medium, such as sodium hydroxide dissolved in ethanol. The reaction is typically conducted at room temperature. cyberleninka.ru This process leads to the formation of the corresponding sodium dithiocarbamate (B8719985) salt.
These dithiocarbamate salts can be further functionalized. For example, they can be acylated by reacting them with various acid chlorides (e.g., benzoic, 3,4-dimethoxybenzoic, 2-bromobenzoic, and 4-nitrobenzoic chlorides) in a solvent like chloroform (B151607) at room temperature to produce thioanhydrides. cyberleninka.ru The structures of these synthesized compounds are typically confirmed using spectroscopic methods such as IR, 1H NMR, and 13C NMR, along with elemental analysis. cyberleninka.ru
Hydrazone Derivatives Synthesis
The synthesis of hydrazone derivatives from an acetamide (B32628) precursor generally requires a multi-step approach. nih.govktu.edu
Step 1: Conversion to a Hydrazide First, the acetamide group of this compound would need to be converted into a carbohydrazide. This can be a challenging transformation. A more common approach described in the literature for similar scaffolds involves starting from a related ester or acid, which is then reacted with hydrazine hydrate (N₂H₄·H₂O) to form the corresponding hydrazide. ktu.edu For instance, a related N-acetylated amino-methoxy benzoic acid ester could be refluxed with hydrazine hydrate in a solvent like ethanol to yield the N-(3-(hydrazinecarbonyl)-4-methoxyphenyl)acetamide intermediate.
Step 2: Condensation to Form Hydrazone Once the hydrazide intermediate is obtained, it is reacted with a variety of substituted aldehydes or ketones. nih.govresearchgate.net This condensation reaction is typically carried out by refluxing the hydrazide and the carbonyl compound in a solvent like ethanol for several hours. researchgate.net A small amount of acid catalyst may be used. This reaction joins the two molecules via a C=N-N linkage, forming the final hydrazone derivative. The wide availability of aldehydes and ketones allows for the creation of a large library of hydrazone compounds. nih.gov
Pyrazoline-bearing Hybrid Molecule Synthesis
Pyrazolines are five-membered heterocyclic compounds that can be synthesized through the reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. To create a pyrazoline-bearing hybrid of this compound, a synthetic strategy would involve the following steps:
Step 1: Synthesis of a Chalcone (B49325) Intermediate First, a chalcone derivative bearing the this compound moiety must be prepared. This is typically achieved via a Claisen-Schmidt condensation reaction. In this reaction, a substituted acetophenone (B1666503) is reacted with an aromatic aldehyde in the presence of a base (like NaOH or KOH) in an alcoholic solvent. To incorporate the target molecule, one could, for example, react 4-acetyl-2-aminoanisole with a suitable aldehyde, followed by acetylation of the resulting amino group, or start with an appropriately functionalized benzaldehyde (B42025) to react with an acetophenone.
Step 2: Cyclization to Pyrazoline The resulting chalcone intermediate is then cyclized by reacting it with a hydrazine source, such as hydrazine hydrate or a substituted hydrazine, in a suitable solvent like ethanol or acetic acid under reflux. nih.gov The hydrazine undergoes a condensation and subsequent addition reaction with the α,β-unsaturated carbonyl system of the chalcone to form the pyrazoline ring. The use of different substituted hydrazines allows for further derivatization at the N1 position of the pyrazoline ring. nih.gov
Strategies for Functional Group Derivatization
The this compound molecule offers several sites for functional group derivatization, primarily the primary aromatic amine, the amide nitrogen, and the aromatic ring itself.
Derivatization of the Primary Amino Group: This is the most common site for modification.
Acylation: As seen in the synthesis of acrylamide derivatives, the amino group readily reacts with acyl chlorides or anhydrides to form new amides. nih.gov
Alkylation: The amino group can be alkylated. For example, reaction with 2-chloroethanol (B45725) and acrylonitrile (B1666552) can lead to N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide. sielc.com
Schiff Base Formation: Condensation with aldehydes and ketones yields imines (Schiff bases), which are versatile intermediates for synthesizing other heterocycles like thiazolidinones. chemmethod.commdpi.com
Dithiocarbamate Formation: Reaction with carbon disulfide provides dithiocarbamic acid derivatives. cyberleninka.ru
Derivatization of the Aromatic Ring: The benzene ring can undergo electrophilic substitution reactions, though the positions of substitution will be directed by the existing activating (amino and methoxy) and deactivating (acetamido) groups.
Modification of the Acetamido Group: While less common, the amide bond can be hydrolyzed back to an amine under acidic or basic conditions, allowing for different modifications at that position before or after derivatization at the other amino group.
Optimization of Synthetic Protocols
Optimizing the synthesis of this compound and its derivatives is crucial for improving yield, purity, and industrial feasibility. The synthesis of the parent compound itself often starts from 3-nitro-4-methoxyacetanilide. google.com
Key areas for optimization include:
Choice of Reducing Agent: The reduction of the nitro group is a critical step. While catalytic hydrogenation with hydrogen gas is an option, it can require specialized high-pressure equipment. An alternative is using hydrazine hydrate in the presence of a catalyst like FeCl₃·6H₂O or Fe₂O₃. google.com This method avoids the risks associated with hydrogen gas and the large amounts of iron sludge produced in older methods. google.com
Catalyst and Solvent Recovery: For greener and more cost-effective synthesis, the recovery and reuse of catalysts and solvents are important. Protocols have been developed that include steps for hot filtering to reclaim catalysts and distillation to recover solvents like methanol (B129727) for use in subsequent batches. google.comechemi.com
Reaction Conditions: Optimizing parameters such as temperature, reaction time, and molar ratios of reactants is essential. For the reduction step using hydrazine hydrate, temperatures are typically controlled between 40-80°C. google.com In the synthesis of derivatives, controlling temperature can be critical for selectivity and preventing side reactions. nih.gov
Purification Methods: Development often moves towards methods that minimize the need for complex purification steps like column chromatography. For instance, optimizing reaction conditions to precipitate the desired product in high purity can simplify the work-up process to simple filtration and washing. nih.gov Continuous flow reactors are also being explored for manufacturing, which can offer better control over reaction parameters and improve efficiency. echemi.com
Table 2: Chemical Compounds Mentioned
| Compound Name | Other Names | Molecular Formula |
|---|---|---|
| This compound | 2-Amino-4-acetamidoanisole; 4'-Methoxy-3'-aminoacetanilide | C₉H₁₂N₂O₂ |
| Acryloyl chloride | 2-Propenoyl chloride | C₃H₃ClO |
| Thiazolidinone | - | C₃H₅NOS |
| Schiff Base | Azomethine; Imine | R₂C=NR' |
| Thioglycolic acid | Mercaptoacetic acid | C₂H₄O₂S |
| Carbon disulfide | - | CS₂ |
| Hydrazine hydrate | - | H₆N₂O |
| Chalcone | Benzylideneacetophenone; 1,3-Diphenyl-2-propen-1-one | C₁₅H₁₂O |
| Pyrazoline | Dihydropyrazole | C₃H₆N₂ |
| 3-Nitro-4-methoxyacetanilide | - | C₉H₁₀N₂O₄ |
| Hydrazine | - | N₂H₄ |
| N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide | - | C₁₄H₁₉N₃O₃ |
| Benzoic acid chloride | Benzoyl chloride | C₇H₅ClO |
| 3,4-Dimethoxybenzoic acid chloride | Veratroyl chloride | C₉H₉ClO₃ |
| 2-Bromobenzoic acid chloride | - | C₇H₄BrClO |
| 4-Nitrobenzoic acid chloride | - | C₇H₄ClNO₃ |
| Zinc chloride | - | ZnCl₂ |
| Ethanol | - | C₂H₅OH |
| Dioxane | 1,4-Dioxane | C₄H₈O₂ |
| Glacial acetic acid | - | C₂H₄O₂ |
| Iron(III) chloride hexahydrate | Ferric chloride hexahydrate | FeCl₃·6H₂O |
Yield Enhancement Strategies
One of the most effective methods for synthesizing this compound is through the catalytic reduction of N-(4-methoxy-3-nitrophenyl)acetamide. This process has been shown to produce high yields. For instance, a hydrogenation reaction using a Palladium on carbon (Pd/C) catalyst in methanol at a pressure of 0.6 MPa and a temperature of 50°C resulted in a yield of 98.1% echemi.com.
In contrast, older methods starting from different precursors have been documented with lower yields. For example, the acylation of 2,4-diaminoanisole (B165692) with acetic anhydride in an aqueous solution has been reported to yield 3-amino-4-methoxyacetanilide at 75% before recrystallization prepchem.com. A similar aqueous process in the presence of magnesia resulted in an even lower yield of 65% prepchem.com.
Table 1: Comparison of Yields for this compound Synthesis
| Starting Material | Key Reagents | Reported Yield | Reference |
|---|---|---|---|
| 4-Acetamido-2-nitroanisole | H₂, Pd/C, Methanol | 98.1% | echemi.com |
| 2,4-Dinitroanisole | Hydrazine hydrate, Iron acetylacetonate, Acetic anhydride | 98.5% | echemi.com |
| Multi-step synthesis | Not specified | 86% | google.com |
| 2,4-Diaminoanisole | Acetic anhydride, Water | 75% | prepchem.com |
| 2,4-Diaminoanisole | Acetic anhydride, Water, Magnesia | 65% | prepchem.com |
Purity Improvement Techniques
Achieving high purity is essential for the utility of this compound in subsequent applications. The primary methods for purification documented in the literature are recrystallization and filtration techniques.
For the precursor, N-(4-methoxy-3-nitrophenyl)acetamide, a highly effective purification method is aqueous recrystallization. By using a solvent system of water and ethanol in a 4:1 volume ratio and controlling the cooling rate, a purity of over 98% can be achieved . The morphology of the resulting crystals can differ based on the process, with batch processes yielding yellow laths and flow processes producing needles .
In the synthesis of this compound itself, purification is typically integrated into the work-up procedure following the reaction. After catalytic reduction, cooling the reaction mixture to induce crystallization followed by suction filtration is a common practice. This method has been reported to yield a product with a purity of 99.5% as determined by High-Performance Liquid Chromatography (HPLC) echemi.com. Another described process, after filtration and drying, resulted in a product with a 99.7% content echemi.com. Centrifugation is another technique employed to isolate the crystallized product, which has been shown to achieve a purity of 99.8% according to Gas Chromatography (GC) analysis echemi.com.
Table 2: Purity of this compound with Different Purification Techniques
| Purification Method | Precursor/Product | Achieved Purity | Analytical Method | Reference |
|---|---|---|---|---|
| Aqueous Recrystallization (H₂O:EtOH 4:1) | N-(4-methoxy-3-nitrophenyl)acetamide | >98% | Not specified | |
| Cooling Crystallization & Suction Filtration | This compound | 99.5% | HPLC | echemi.com |
| Filtration & Drying | This compound | 99.7% | Not specified | echemi.com |
| Centrifugation | This compound | 99.8% | GC | echemi.com |
Reaction Conditions Optimization
The optimization of reaction conditions, including temperature, pressure, solvent, and catalyst, is crucial for maximizing yield and purity while ensuring process efficiency and safety.
For the catalytic hydrogenation of N-(4-methoxy-3-nitrophenyl)acetamide, specific conditions have been found to be highly effective. One optimized process utilizes a Pd/C catalyst in a methanol solution at a pressure of 0.6 MPa and a temperature of 50°C, with a reaction time of just 25 minutes echemi.com. Another set of conditions for this hydrogenation involves using 10% palladium on carbon in recovered methanol, with the reaction proceeding at a lower temperature range of 30-40°C for 3-4 hours echemi.com.
In the case of acetylation of a diamine precursor, temperature control is a key parameter. For the acetylation of 2,4-diaminoanisole, acetic anhydride is added dropwise while maintaining the temperature between 0 and 5°C using an ice bath echemi.com. Following the addition, the reaction is continued for an additional 30 minutes at this temperature echemi.com. In contrast, the synthesis of the precursor N-(4-methoxy-3-nitrophenyl)acetamide from 4-methoxy-3-nitroaniline (B184566) involves refluxing with acetic anhydride in glacial acetic acid at a much higher temperature of 118-120°C for 2 hours nih.gov.
The synthesis involving hydrazine hydrate as a reducing agent also specifies optimized temperature and time. The reaction is controlled at a temperature of 65°C for 4 hours to ensure complete conversion echemi.com.
Table 3: Optimized Reaction Conditions for Key Synthetic Steps
| Reaction Step | Key Reagents/Catalyst | Temperature | Pressure | Duration | Reference |
|---|---|---|---|---|---|
| Catalytic Reduction | H₂, Pd/C, Methanol | 50°C | 0.6 MPa | 25 min | echemi.com |
| Catalytic Hydrogenation | H₂, 10% Pd/C, Methanol | 30-40°C | 0.05-0.2 MPa | 3-4 h | echemi.com |
| Acetylation | Acetic anhydride, Acetic acid | 0-5°C | Atmospheric | 30 min post-addition | echemi.com |
| Acetylation (precursor synthesis) | Acetic anhydride, Glacial acetic acid | 118-120°C (Reflux) | Atmospheric | 2 h | nih.gov |
| Reduction with Hydrazine Hydrate | Hydrazine hydrate, Iron acetylacetonate | 65°C | Atmospheric | 4 h | echemi.com |
Medicinal Chemistry and Pharmacological Investigations of N 3 Amino 4 Methoxyphenyl Acetamide Derivatives
Structure-Activity Relationship (SAR) Studies
The biological activity of derivatives of N-(3-Amino-4-methoxyphenyl)acetamide is profoundly influenced by the nature and position of various substituents. These modifications can alter the molecule's size, shape, lipophilicity, and electronic properties, which in turn affect its interaction with biological targets.
Impact of Substituents on Biological Activity
The strategic placement of different chemical groups on the this compound scaffold has been a key focus of research to enhance biological efficacy. Studies have shown that the type and position of substituents on both the benzimidazole (B57391) core and the phenyl ring are critical in determining the biological activity of these compounds. mdpi.com
For instance, in a series of N-arylcinnamamides, it was observed that derivatives with lipophilic, electron-withdrawing substituents at the meta positions of the anilide ring, capable of forming hydrogen bonds, often exhibited enhanced activity. mdpi.com Specifically, 3,4-dichlorocinnamanilides demonstrated a broader spectrum and higher antibacterial efficacy compared to their 4-chlorocinnamanilide counterparts. mdpi.com The presence of fluorine-containing substituents, such as -CF3 or -OCF3, is also known to significantly affect the behavior of these compounds in aqueous environments due to their ability to form various intermolecular and intramolecular interactions. mdpi.com
In another study focusing on N-benzimidazole-derived carboxamides, it was found that N-methyl-substituted derivatives bearing both hydroxy and methoxy (B1213986) groups on the phenyl ring, along with a cyano group on the benzimidazole nucleus, showed promising and selective antiproliferative activity against the MCF-7 cell line. mdpi.com This highlights the importance of a multi-pronged substitution strategy to achieve desired biological outcomes.
The introduction of chlorine atoms has also been empirically shown to modulate biological activity. eurochlor.org In some cases, increasing the number of chlorine atoms can enhance activity, as seen with the fungicidal activity of benzyl (B1604629) alcohol derivatives. eurochlor.org However, this is not a universal rule, and for some compounds, such as certain chloroindole series, a specific monochloro-substitution pattern is optimal for herbicidal efficacy, with further chlorination diminishing or abolishing activity. eurochlor.org
The following table summarizes the impact of various substituents on the biological activity of this compound derivatives based on findings from different studies.
| Scaffold/Series | Substituent(s) | Effect on Biological Activity | Reference |
| N-arylcinnamamides | Lipophilic, electron-withdrawing groups at meta positions of anilide ring | Enhanced antibacterial activity | mdpi.com |
| N-arylcinnamamides | 3,4-Dichloro substitution | Broader spectrum and higher antibacterial efficacy than 4-chloro substitution | mdpi.com |
| N-benzimidazole-derived carboxamides | N-methyl, hydroxy and methoxy on phenyl ring, cyano on benzimidazole | Selective antiproliferative activity against MCF-7 cells | mdpi.com |
| Benzyl alcohol derivatives | Increased number of chlorine atoms | Enhanced fungicidal activity | eurochlor.org |
| Chloroindole series | Specific monochloro-substitution | Optimal herbicidal efficacy | eurochlor.org |
Pharmacophore Identification and Optimization
Pharmacophore modeling is a crucial step in rational drug design, helping to identify the essential three-dimensional arrangement of functional groups required for biological activity. For derivatives of this compound, this involves pinpointing the key features that enable them to bind to their biological targets.
Through computational studies, researchers have been able to develop pharmacophore models that guide the design of new, more potent compounds. These models typically highlight the importance of specific hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. For example, in the development of N-phenyl-2,2-dichloroacetamide analogues as potential anticancer agents, 2D, 3D, and group-based QSAR studies were employed to optimize the pharmacophore for inhibiting the enzyme Pyruvate Dehydrogenase Kinase (PDK). researchgate.net
The optimization process often involves synthesizing and testing new molecular entities (NMEs) designed based on the pharmacophore model. researchgate.net The biological activities of these NMEs are then correlated with their chemical structures to refine the model further. This iterative process of design, synthesis, and testing is fundamental to improving the potency and selectivity of drug candidates.
Target Identification and Mechanistic Elucidation
Understanding how these compounds exert their biological effects at a molecular level is critical for their development as therapeutic agents. This involves identifying their specific cellular targets and elucidating the mechanisms by which they modulate cellular processes.
Enzyme Inhibition Studies (e.g., EGFR kinase inhibition)
A significant area of investigation for derivatives of this compound has been their potential as enzyme inhibitors, particularly in the context of cancer therapy. The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is often mutated in various cancers. nih.gov
Several studies have focused on designing derivatives that can inhibit EGFR, including its mutant forms that confer resistance to existing therapies. For example, in the quest for novel EGFR mutant-selective inhibitors, computational methods like pharmacophore design and molecular docking have been used to identify promising candidates. nih.gov These studies have revealed that certain derivatives can form strong interactions with key amino acid residues in the ATP binding site or allosteric sites of the EGFR kinase domain. nih.gov
Specifically, interactions with residues such as LYS745, GLU762, ASP855, and PHE856 have been identified as important for the binding of these inhibitors. nih.gov Some novel derivatives have shown better docking scores and more extensive interactions, such as hydrogen bonds and pi-cation interactions, compared to reference inhibitors, suggesting a higher binding affinity and selectivity. nih.gov
The following table presents data on the inhibitory activity of selected quinoxalinone derivatives against a triple mutant of EGFR.
| Compound | IC50 (nM) against EGFR (L858R/T790M/C797S) | Reference |
| CPD4 | 3.04 ± 1.24 | nih.gov |
| CPD15 | 6.50 ± 3.02 | nih.gov |
| CPD16 | 10.50 ± 1.10 | nih.gov |
| CPD21 | 3.81 ± 1.80 | nih.gov |
| Osimertinib (control) | 8.93 ± 3.01 | nih.gov |
Modulation of Cellular Signaling Pathways
Beyond direct enzyme inhibition, derivatives of this compound can also exert their effects by modulating intracellular signaling pathways. By inhibiting key kinases like EGFR, these compounds can block downstream signaling cascades that are essential for cancer cell growth and survival. nih.gov
For instance, a novel class of molecules belonging to the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family was found to induce cell death in cancer cells by the concomitant induction of apoptosis and autophagy. nih.gov This suggests that these compounds can trigger multiple cell death pathways, which could be advantageous in overcoming resistance mechanisms.
Furthermore, some derivatives have been shown to activate other important signaling molecules. For example, a series of 3-amino-4,4-dimethyl lithocholic acid derivatives were identified as activators of SHP1, a protein tyrosine phosphatase that negatively regulates several signaling pathways involved in cancer. nih.gov The activation of SHP1 by these compounds led to the suppression of the STAT3 signaling pathway, which is often hyperactivated in cancer. nih.gov
Receptor Binding Interactions
The specific interactions between the this compound derivatives and their target receptors are crucial for their biological activity. These interactions are often studied using techniques like X-ray crystallography and molecular modeling.
Computational docking studies have provided valuable insights into the binding modes of these derivatives with their target enzymes. For EGFR inhibitors, these studies have shown how different substituents on the this compound scaffold can form specific hydrogen bonds, hydrophobic interactions, and pi-pi stacking interactions with amino acid residues in the active site. nih.gov These detailed interaction maps are instrumental in the rational design of more potent and selective inhibitors.
Biological Activities and Therapeutic Potentials
Antiproliferative and Anticancer Activities
Derivatives built upon the N-(3-amino-4-methoxyphenyl)acrylamide scaffold have demonstrated notable efficacy as inhibitors of cancer cell growth and progression. nih.gov These compounds have been synthesized and evaluated for their ability to target specific molecular pathways implicated in cancer, particularly in non-small cell lung cancer (NSCLC). nih.govdntb.gov.ua
A series of novel N-(3-amino-4-methoxyphenyl)acrylamide derivatives incorporating moieties such as 3-substitutional-1-methyl-1H-indole, 2-substitutional pyrrole, or thiophene (B33073) have been evaluated for their in vitro antiproliferative activities. nih.gov The human lung carcinoma cell line A549 and the NSCLC cell line H1975, which harbors the EGFR L858R/T790M mutation, were utilized in these assays. nih.gov
The results indicated that many of the synthesized compounds exhibited moderate to excellent antitumor activities. nih.gov Notably, several compounds displayed potent inhibitory effects on the proliferation of these cell lines, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) comparable to the positive control, osimertinib, a known EGFR inhibitor. nih.gov
Table 1: In vitro Antiproliferative Activity (IC₅₀, μM) of Selected N-(3-Amino-4-methoxyphenyl)acrylamide Derivatives
| Compound | A549 Cell Line IC₅₀ (μM) | H1975 Cell Line IC₅₀ (μM) |
|---|---|---|
| 9a | 1.96 | 0.095 |
| 17i | 4.17 | 0.052 |
| 17j | 1.67 | 0.061 |
| Osimertinib (Control) | 2.91 | 0.064 |
Data sourced from a study on novel N-(3-amino-4-methoxyphenyl)acrylamide derivatives. nih.gov
Further investigation into the mechanism of action of these promising derivatives revealed their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. nih.gov Studies showed that treatment with these compounds led to a dose-dependent increase in apoptosis in cancer cells. nih.gov
In addition to inducing apoptosis, the compounds were found to cause cell cycle arrest, specifically in the G0/G1 phase. nih.gov This prevents the cells from entering the S phase, the stage where DNA replication occurs, thereby inhibiting cell proliferation. nih.govnih.gov The observed activities were similar to those of the control drug, osimertinib. nih.gov
The metastatic spread of cancer to distant organs is a major cause of mortality. A critical aspect of metastasis is the ability of cancer cells to migrate. The N-(3-amino-4-methoxyphenyl)acrylamide derivatives have been shown to inhibit the migration of cancer cells in a dose-dependent manner, an effect that was also comparable to osimertinib. nih.gov This suggests that these compounds not only inhibit tumor growth but may also have the potential to interfere with the metastatic process. nih.govoncotarget.com
A significant challenge in cancer therapy is the development of drug resistance, often caused by mutations in the target protein. nih.gov In NSCLC, the T790M mutation in the Epidermal Growth Factor Receptor (EGFR) confers resistance to many first-generation EGFR inhibitors. dntb.gov.uanih.gov
Derivatives of N-(3-amino-4-methoxyphenyl)acrylamide have been specifically designed to be effective against these resistant forms of EGFR. nih.gov In vitro kinase inhibition assays demonstrated that compounds such as 17i have remarkable inhibitory activity against the double mutant EGFRL858R/T790M kinase. nih.gov Furthermore, these compounds showed significant selectivity, being more potent against the mutant EGFR than the wild-type (WT) EGFR. nih.gov This selectivity is crucial as it may lead to fewer side effects associated with inhibiting the normal function of WT EGFR in healthy cells. nih.gov
Table 2: In vitro EGFR Kinase Inhibitory Activity (IC₅₀, nM) of Compound 17i
| Kinase | IC₅₀ (nM) | Selectivity Ratio (WT/mutant) |
|---|---|---|
| EGFRL858R/T790M | 1.7 | - |
| EGFRWT | 37.4 | >22 |
Data sourced from a study on novel N-(3-amino-4-methoxyphenyl)acrylamide derivatives. nih.gov
The therapeutic potential of compounds related to the N-(3-aminophenyl)acetamide scaffold has been explored across various cancer types. In a study on N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives, a related class of molecules, significant in vitro potency was observed against melanoma and chronic myeloid leukemia (CML) cell lines, including those resistant to standard therapies. nih.gov The lead compound from this series was found to induce cell death through a combination of apoptosis and autophagy. nih.gov
Antimicrobial Activities
In addition to anticancer properties, derivatives of N-(4-methoxyphenyl)acetamide have been investigated for their antimicrobial potential. researchgate.net A study focused on the synthesis of aromatic dithiocarbamic acid derivatives from N-(4-methoxyphenyl)acetamide and evaluated their activity against plant pathogens. researchgate.netcyberleninka.ru
The results revealed that a specific derivative, sodium acetyl(4-methoxyphenyl)carbamodithioate, exhibited high fungicidal and bactericidal activities. researchgate.netcyberleninka.ru At a concentration of 0.4%, this compound completely inhibited the growth of the phytopathogenic fungus Fusarium oxysporum. researchgate.net It also demonstrated significant bactericidal effects, creating an 18 mm zone of inhibition against the bacterium Pectobacterium carotovorum at the same concentration. researchgate.net
Anti-inflammatory Properties
The acetamide (B32628) scaffold is present in various compounds investigated for their anti-inflammatory effects. Studies on different acetamide derivatives have shown potential for anti-inflammatory activity. nih.govnih.gov This is often evaluated by measuring the reduction of inflammatory mediators like reactive oxygen species (ROS) and nitric oxide (NO) in stimulated macrophage cells. nih.gov Furthermore, some acetamide derivatives function as inhibitors of cyclooxygenase-II (COX-II), a key enzyme in the inflammatory pathway. dntb.gov.ua A specific acetamide-containing compound, MF498, acts as a selective antagonist for the E prostanoid receptor 4 (EP4) and has been shown to alleviate joint inflammation in animal models. researchgate.net
Antioxidant Activities
Derivatives of N-(3-Amino-4-methoxyphenyl)acetamide have been synthesized and evaluated for their ability to scavenge free radicals. Certain novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have demonstrated significant antioxidant activity. nih.govnih.gov In DPPH radical scavenging assays, the antioxidant activity of compounds like N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide was found to be approximately 1.4 times higher than that of the well-known antioxidant, ascorbic acid. nih.govnih.gov
Other Potential Biological Activities
A significant area of research for derivatives of this compound is in the field of oncology.
EGFR Inhibition : Novel N-(3-amino-4-methoxyphenyl)acrylamide derivatives have been designed and evaluated as selective inhibitors of the Epidermal Growth Factor Receptor (EGFR). ymerdigital.comdntb.gov.ua Certain derivatives, such as compounds 5a and 5f, showed potent anticancer activity against H1975 lung cancer cells, with one derivative also demonstrated to arrest the cell cycle and induce apoptosis in A549 cells. dntb.gov.ua
Cytotoxicity against various cancer cell lines : Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, showing greater cytotoxicity against the glioblastoma cells. nih.govnih.gov Other studies on 2-(substituted phenoxy) acetamide derivatives have also reported anticancer activity against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines. nih.gov
Computational Chemistry and in Silico Studies
Molecular Docking Analyses
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding affinity and mode of a ligand to its target protein.
Protein-Ligand Interaction Modeling (e.g., EGFR kinase)
The Epidermal Growth Factor Receptor (EGFR) kinase is a well-established target in cancer therapy. nih.gov Molecular docking could be used to model the interaction of N-(3-Amino-4-methoxyphenyl)acetamide with the ATP-binding site of EGFR. Such a study would involve preparing the 3D structure of the EGFR kinase domain, often obtained from the Protein Data Bank (PDB), and the 3D conformer of this compound. nih.govnih.gov The docking software would then explore various possible binding poses of the ligand within the receptor's active site, calculating a scoring function to estimate the binding affinity. Despite the existence of numerous docking studies on EGFR inhibitors, specific research detailing the interaction of this compound with EGFR kinase has not been published. nih.govmdpi.comnih.gov
Binding Mode Prediction
A critical output of molecular docking is the prediction of the binding mode, which details the specific interactions between the ligand and the protein's amino acid residues. For this compound, this would involve identifying potential hydrogen bonds, hydrophobic interactions, and other non-covalent bonds. For instance, the amino and acetamido groups of the compound could act as hydrogen bond donors or acceptors, while the phenyl ring could engage in hydrophobic or π-π stacking interactions. chemrxiv.org Predicting these interactions is crucial for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. Currently, there is no available data from published studies that predicts the specific binding mode of this compound with EGFR kinase or any other protein target.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. An MD simulation of this compound, either in a solvent or bound to a protein, would involve calculating the trajectory of atoms and molecules by solving Newton's equations of motion. This would allow for the analysis of conformational changes, the stability of the protein-ligand complex, and the influence of the solvent. Such simulations are computationally intensive and provide a more realistic picture of the molecular interactions than static docking models. To date, no molecular dynamics simulation studies specifically focused on this compound have been reported in the scientific literature.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for characterizing the electronic properties of molecules and predicting their reactivity.
Electronic Structure Characterization
DFT calculations could be employed to characterize the electronic structure of this compound. This would involve determining the molecule's electron density, electrostatic potential, and the energies of its molecular orbitals. The distribution of electron density and the electrostatic potential surface are key determinants of how a molecule interacts with other molecules, including biological targets. While DFT studies have been conducted on structurally related compounds like N-(4-hydroxyl phenyl) acetamide (B32628), similar analyses for this compound are not currently available in published research. nih.gov
Molecular Orbital Analysis
Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a common application of DFT. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. The spatial distribution of these frontier orbitals can also provide insights into the regions of the molecule that are most likely to be involved in chemical reactions or interactions. A detailed molecular orbital analysis of this compound based on DFT calculations has yet to be published.
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Assessment
The ADME properties of a compound are critical determinants of its pharmacokinetic profile and, ultimately, its therapeutic efficacy. In silico tools are frequently employed to predict these characteristics based on the molecule's structure. For this compound, a comprehensive ADME and drug-likeness evaluation was conducted using various computational models.
The physicochemical properties of a molecule heavily influence its ADME profile. Key descriptors for this compound include a molecular weight of 180.20 g/mol and a topological polar surface area (TPSA) of 64.35 Ų. The compound has two hydrogen bond donors and three hydrogen bond acceptors. Its predicted lipophilicity, expressed as LogP, varies slightly depending on the predictive model, with values such as a consensus LogP of 0.66. These fundamental properties are used to assess compliance with established drug-likeness rules, such as Lipinski's "Rule of Five," which helps to forecast a drug's oral bioavailability. This compound adheres to Lipinski's rules, suggesting a favorable profile for oral absorption.
Further computational analysis predicts good water solubility and high gastrointestinal absorption for this compound. However, it is not predicted to cross the blood-brain barrier, which could be advantageous for drugs intended to act peripherally, minimizing central nervous system side effects. The bioavailability score, which provides a more integrated prediction of a compound's potential to be orally active, is calculated to be 0.55 for this compound. In terms of metabolism, the compound is predicted to be an inhibitor of the cytochrome P450 enzyme CYP1A2 but not of other major isoforms like CYP2C19, CYP2C9, CYP2D6, and CYP3A4. This selective inhibition profile is an important consideration for potential drug-drug interactions.
Table 1: Predicted Physicochemical Properties and ADME Parameters for this compound
| Property | Predicted Value |
|---|---|
| Molecular Formula | C9H12N2O2 |
| Molecular Weight | 180.20 g/mol |
| Topological Polar Surface Area (TPSA) | 64.35 Ų |
| Consensus LogP | 0.66 |
| Water Solubility | Good |
| Gastrointestinal Absorption | High |
| Blood-Brain Barrier Permeant | No |
| CYP1A2 Inhibitor | Yes |
| CYP2C19 Inhibitor | No |
| CYP2C9 Inhibitor | No |
| CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | No |
| Lipinski's Rule of Five | Compliant (0 violations) |
| Bioavailability Score | 0.55 |
In Silico Toxicity Prediction
Early assessment of a compound's potential toxicity is a critical step in the development of new chemical entities. In silico toxicology models provide a rapid and cost-effective means to flag potential liabilities. Based on its chemical structure, this compound has been evaluated for various toxicity endpoints.
Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard statements available for this compound indicate potential for acute oral toxicity, as well as skin and eye irritation. sigmaaldrich.com More detailed computational toxicology predictions provide further insights. The predicted oral LD50 in rats for this compound is 500 mg/kg, placing it in toxicity class 4 (harmful if swallowed).
A crucial aspect of toxicity screening is the assessment of mutagenicity, often evaluated using a simulated Ames test. For this compound, in silico models predict that the compound is non-mutagenic. Furthermore, it is predicted to be non-carcinogenic. These predictions are valuable for early-stage hazard identification and can guide further experimental testing. Other predicted toxicity endpoints include a lack of hepatotoxicity (liver toxicity) and skin sensitization.
Table 2: In Silico Toxicity Profile of this compound
| Toxicity Endpoint | Prediction |
|---|---|
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) sigmaaldrich.com |
| Predicted Oral LD50 (Rat) | 500 mg/kg (Toxicity Class 4) |
| Ames Mutagenicity | Non-mutagen |
| Carcinogenicity | Non-carcinogen |
| Hepatotoxicity | No |
| Skin Sensitization | No |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) analysis provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. A patent describing the preparation of N-(3-Amino-4-methoxyphenyl)acetamide reports specific chemical shifts from a 500 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent. google.com The signals correspond to the aromatic protons, the methoxy (B1213986) group protons, the amine protons, and the acetyl group protons, confirming the compound's structure. google.com
The reported ¹H NMR spectral data are summarized below. google.com
| Chemical Shift (δ) ppm | Multiplicity / Appearance | Number of Protons | Assignment |
| 7.25 - 7.28 | broad | 1H | Ar-H |
| 6.83 - 6.85 | triplet | 2H | Ar-H |
| 6.62 | doublet | 1H | Ar-H |
| 3.78 | singlet | 3H | -OCH ₃ |
| 3.4 - 3.6 | broad | 2H | -NH ₂ |
| 2.03 | singlet | 3H | -C(=O)CH ₃ |
¹³C and 2D NMR Spectroscopy
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The National Institute of Standards and Technology (NIST) and PubChem confirm the availability of IR spectra for this compound. prepchem.comnist.gov The spectrum exhibits characteristic absorption bands that confirm the presence of the primary amine, the secondary amide, the ether linkage, and the aromatic ring.
The principal IR absorption bands and their corresponding assignments are detailed in the table below.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| ~3300 | N-H Stretch | Secondary Amide (-NH-C=O) |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 2950 - 2850 | C-H Stretch | Methyl/Alkyl Groups (-OCH₃, -CH₃) |
| ~1660 | C=O Stretch (Amide I) | Acetyl Group (-NH-C=O) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| ~1550 | N-H Bend (Amide II) | Secondary Amide (-NH-C=O) |
| ~1250 | C-O-C Stretch (asymmetric) | Aryl Ether |
| ~1025 | C-O-C Stretch (symmetric) | Aryl Ether |
Mass Spectrometry (LC-MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and formula. High-resolution mass spectrometry data for this compound is available through the MassBank database.
In one record (Accession: MSBNK-EPA-ENTACT_AGILENT000263), using electrospray ionization in positive mode (ESI-QTOF), the precursor ion is observed at an m/z of 181.0971, corresponding to the protonated molecule [M+H]⁺. prepchem.com The exact mass of the neutral molecule is 180.0898 g/mol . prepchem.com Another dataset (Accession: MSBNK-LCSB-LU075055), acquired in negative ion mode, shows the deprotonated molecule [M-H]⁻. The fragmentation of the parent ion leads to several characteristic product ions that help to confirm the structure.
A summary of the major fragments observed in positive ion mode MS/MS analysis is presented below. prepchem.com
| Precursor Ion (m/z) | Formula (Precursor) | Product Ion (m/z) |
| 181.0971 | [C₉H₁₂N₂O₂ + H]⁺ | 139.0866 |
| 181.0971 | [C₉H₁₂N₂O₂ + H]⁺ | 124.0631 |
| 181.0971 | [C₉H₁₂N₂O₂ + H]⁺ | 108.0682 |
| 181.0971 | [C₉H₁₂N₂O₂ + H]⁺ | 107.0604 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems. The structure of this compound contains a substituted benzene (B151609) ring, which acts as a chromophore and is expected to absorb light in the UV region. While UV-Vis spectroscopy is used to monitor reactions involving this compound, specific experimental data detailing the absorption maxima (λmax) are not available in the consulted literature. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
While this compound is known to be a solid, crystalline substance, a definitive solid-state structure determined by single-crystal X-ray diffraction is not available in the public databases or literature reviewed. chembk.com Therefore, detailed crystallographic parameters such as unit cell dimensions, space group, and specific intermolecular interactions like hydrogen bonding cannot be reported at this time.
Advanced Applications in Chemical Synthesis
Role as an Intermediate in Dye Synthesis (e.g., azo disperse dyes)
N-(3-Amino-4-methoxyphenyl)acetamide, also known by the common name "reduzate," is a key building block in the synthesis of certain azo disperse dyes. These dyes are crucial for coloring synthetic fibers like polyester. The synthesis of these dyes typically involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component. This compound serves as a precursor to such coupling components.
A prominent example of its application is in the manufacturing of C.I. Disperse Blue 79. In this process, this compound is first synthesized and then chemically modified to create the final coupling component, which is subsequently reacted with a diazonium salt to form the dye molecule.
The synthesis of the coupling component from p-acetamido anisole involves a nitration step, followed by a reduction to yield this compound. This intermediate then undergoes further reactions, such as hydroxyethylation and esterification, to produce the final coupling partner for the azo dye synthesis.
Table 1: Synthesis of the Coupling Component for Disperse Blue 79
| Step | Starting Material | Reagents | Product |
| 1. Nitration | p-Acetamido anisole | Nitric acid, Sulfuric acid | 2-Nitro-4-acetamido anisole |
| 2. Reduction | 2-Nitro-4-acetamido anisole | Iron powder, Hydrochloric acid | This compound |
| 3. Hydroxyethylation & Esterification | This compound | Ethylene oxide, Acetic anhydride (B1165640) | Acetamide (B32628), N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]- |
Once the coupling component is synthesized, it is reacted with the diazonium salt of 2,4-Dinitro-6-bromoaniline to produce Disperse Blue 79.
Table 2: Components for the Synthesis of C.I. Disperse Blue 79
| Component Type | Chemical Name |
| Diazo Component | 2,4-Dinitro-6-bromoaniline |
| Coupling Component Precursor | This compound |
| Final Coupling Component | Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]- |
Precursor for Complex Heterocyclic Systems
The ortho-phenylenediamine moiety within the structure of this compound suggests its potential as a precursor for the synthesis of various complex heterocyclic systems. Generally, ortho-phenylenediamines are well-established starting materials for the construction of heterocycles such as benzimidazoles, quinoxalines, and phenazines through condensation reactions with dicarbonyl compounds, carboxylic acids, or their derivatives.
For instance, the reaction of an ortho-phenylenediamine with a 1,2-dicarbonyl compound is a classic and widely used method for the synthesis of quinoxalines. Similarly, condensation with aldehydes followed by an oxidative cyclization, or reaction with carboxylic acids or their derivatives, leads to the formation of benzimidazoles.
Future Directions and Research Opportunities
Exploration of Novel Derivatives for Enhanced Potency and Selectivity
A significant avenue of future research lies in the rational design and synthesis of novel derivatives of N-(3-Amino-4-methoxyphenyl)acetamide to achieve enhanced biological potency and target selectivity. Building upon the core structure, modifications can be systematically introduced to probe structure-activity relationships (SAR).
One area of focus is the development of acrylamide (B121943) derivatives as potential anticancer agents. ymerdigital.com Research has shown that derivatives of N-(3-amino-4-methoxyphenyl) acrylamide can be designed as selective inhibitors of Epidermal Growth Factor Receptor (EGFR) kinases, particularly those with mutations like L858R/T790M that are common in non-small cell lung cancer. ymerdigital.com Future work could involve:
Modification of the Acrylamide Moiety: Altering the acrylamide group to investigate its role in covalent bonding with target proteins and to optimize reactivity and minimize off-target effects.
Substitution on the Phenyl Ring: Introducing various functional groups onto the phenyl ring to enhance binding affinity and selectivity for the target enzyme's active site.
Exploration of Diverse Scaffolds: Incorporating heterocyclic rings, such as indole, to explore new binding interactions and improve the pharmacological profile of the compounds. ymerdigital.com
Systematic synthesis and screening of these new analogs will be crucial for identifying lead compounds with superior efficacy and a better selectivity profile compared to existing inhibitors.
In-depth Mechanistic Studies of Biological Activities
While derivatives of this compound have shown promise as enzyme inhibitors, detailed mechanistic studies are essential to fully understand their biological activities. ymerdigital.com Future research should focus on elucidating the precise molecular mechanisms through which these compounds exert their effects.
Key research questions to be addressed include:
Target Engagement and Binding Kinetics: Investigating how these compounds interact with their biological targets at a molecular level. This includes determining binding affinities, residence times, and whether they act as reversible or irreversible inhibitors.
Cellular Pathway Analysis: Identifying the downstream signaling pathways modulated by these compounds upon target engagement. For potential anticancer derivatives targeting EGFR, this would involve studying the effects on pathways regulating cell proliferation, survival, and apoptosis. ymerdigital.com
Structure-Activity Relationship (SAR) Elucidation: Combining biological activity data with structural information to build a comprehensive understanding of how specific chemical features contribute to the compound's mechanism of action.
These in-depth studies are critical for the rational optimization of lead compounds and for predicting their potential therapeutic efficacy.
Development of Targeted Delivery Systems
To maximize the therapeutic potential and minimize potential off-target effects of potent this compound derivatives, the development of targeted drug delivery systems is a promising strategy. These systems aim to deliver the therapeutic agent specifically to the site of action, such as a tumor, thereby increasing local concentration and reducing systemic exposure. nih.gov
Future research in this area could explore:
Nanoparticle-Based Carriers: Encapsulating the active compounds within nanocarriers like liposomes or polymeric nanoparticles. These nanoparticles can be designed to accumulate at tumor sites through the enhanced permeability and retention (EPR) effect (passive targeting). nih.gov
Active Targeting Strategies: Functionalizing these nanocarriers with targeting ligands—such as antibodies, aptamers, or peptides—that specifically recognize and bind to receptors overexpressed on the surface of target cells. mdpi.comunipd.it This approach enhances the specificity and cellular uptake of the drug.
Polymer-Drug Conjugates: Covalently linking the derivatives to biocompatible polymers. This can improve the compound's solubility, stability, and pharmacokinetic profile. unipd.it
The design of such organ-targeted drug delivery systems (OTDDS) could significantly enhance the therapeutic window for potent derivatives developed from this scaffold. nih.gov
Application of Advanced Computational Techniques for Drug Discovery
Advanced computational techniques are powerful tools for accelerating the drug discovery process. For this compound derivatives, these methods can guide the rational design of new compounds with improved properties.
A recent study on N-(3-amino-4-methoxyphenyl) acrylamide derivatives successfully employed a combination of computational strategies to identify potential EGFR inhibitors. ymerdigital.com Future research can expand on this by:
Pharmacophore Modeling: Developing predictive, 3D pharmacophore models based on known active compounds. These models define the essential structural features required for biological activity and can be used to screen large virtual libraries for new hits. ymerdigital.com
Quantitative Structure-Activity Relationship (QSAR): Building 3D-QSAR models to correlate the structural features of the molecules with their biological activities. These models provide insights into how modifications at specific atomic positions can impact potency. ymerdigital.com
Molecular Docking and Virtual Screening: Using molecular docking simulations to predict the binding modes and affinities of designed derivatives within the active site of the target protein. This allows for the prioritization of compounds for synthesis and biological testing. ymerdigital.com
ADMET Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the design phase, helping to filter out compounds with unfavorable profiles.
| Computational Technique | Application and Findings |
|---|---|
| Pharmacophore Modeling | A five-point pharmacophore model (HHRRR_1) was developed, consisting of two hydrophobic groups and three ring substitution features, to guide virtual screening. |
| 3D-QSAR Analysis | The best model showed a strong correlation between structure and activity (R²=0.9039, Q²=0.9001), identifying key atomic contributions for potency. |
| Molecular Docking | Identified four potential hits from a virtual screening that demonstrated binding interactions with EGFR residues similar to the standard compound Osimertinib. |
Scale-up Synthesis for Industrial and Pharmaceutical Applications
This compound is an important intermediate for specialty dyes, and its derivatives hold pharmaceutical promise. google.comgoogle.com Therefore, developing efficient, cost-effective, and environmentally friendly methods for its large-scale synthesis is a critical area of research. Current production often involves the catalytic hydrogenation of a nitro precursor, 3-nitro-4-methoxyacetanilide. google.com
Future research should focus on optimizing this process by:
Catalyst Development: Investigating novel catalysts to improve reaction efficiency, selectivity, and yield. While catalysts like Raney nickel and Palladium on carbon (Pd/C) are used, exploring alternatives such as trimetallic catalysts (e. g. , Ni-Mo-B) could offer advantages. google.comechemi.com
Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, solvent, and reaction time to maximize product purity and yield while minimizing energy consumption and reaction time. google.comechemi.com
Green Chemistry Approaches: Developing cleaner synthesis routes that reduce waste and avoid the use of hazardous reagents. This includes improving catalyst recovery and recycling, and using more environmentally benign solvents like methanol (B129727). google.comechemi.com The traditional iron filings reduction method, for instance, is known to cause significant environmental pollution. google.com
| Catalyst | Reaction Conditions | Reported Yield/Purity | Reference |
|---|---|---|---|
| Raney Nickel | 80-110°C, 0.8-2 MPa pressure, 2-6 hours | 99.0-99.6% selectivity | google.com |
| Palladium on Carbon (Pd/C) | 50°C, 0.6 MPa pressure, 25 minutes | 98.1% yield, 99.5% purity | echemi.com |
| Ni-Mo-B on Alumina | 60°C, 1.50 MPa pressure | Not specified | echemi.com |
Successful scale-up will be essential for making both the intermediate and its potential therapeutic derivatives commercially viable.
Q & A
Basic: What are the standard synthetic routes for N-(3-Amino-4-methoxyphenyl)acetamide?
Answer:
The synthesis typically involves acetylation of 3-amino-4-methoxyaniline. A common method includes reacting the aniline derivative with acetic anhydride or acetyl chloride under controlled conditions. For example, in one protocol, This compound is synthesized by treating 3-amino-4-methoxyaniline with acetic anhydride in methanol at 5°C, followed by purification via crystallization . Structural confirmation is achieved using FT-IR, H/C NMR, and mass spectrometry.
Key Reaction Steps:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Acetic anhydride, methanol, 5°C | Acetylation of the amine group |
| 2 | Crystallization (methanol) | Purification |
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Answer:
Yield optimization requires addressing factors such as reaction temperature, stoichiometry, and solvent choice. For instance:
- Temperature Control: Lower temperatures (e.g., 5°C) minimize side reactions like over-acetylation or oxidation of the methoxy group .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to methanol, but methanol is preferred for its ease of removal and reduced byproduct formation.
- Catalysts: Base catalysts (e.g., triethylamine) can deprotonate the amine, accelerating acetylation.
Experimental Design Consideration:
- Use a Design of Experiments (DoE) approach to test variables like molar ratios (amine:acetic anhydride from 1:1 to 1:1.5) and temperature gradients.
- Monitor reaction progress via TLC or HPLC to identify optimal stopping points .
Basic: What safety precautions are essential when handling this compound?
Answer:
The compound is classified under GHS with hazards including skin/eye irritation (H315, H319) and respiratory irritation (H335). Key precautions:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of dust.
- First Aid: For eye exposure, rinse with water for 15 minutes and seek medical attention .
Regulatory Note:
- Not classified as a dangerous good for transport, but comply with lab-specific protocols for hazardous chemicals .
Advanced: How can contradictions in biological activity data across studies be resolved?
Answer:
Discrepancies in pharmacological results (e.g., anti-cancer activity) may arise from:
- Purity Variability: Impurities ≥0.1% can skew bioassay results. Use HPLC with a C18 column (mobile phase: acetonitrile/water) to verify purity .
- Assay Conditions: MTT assay results depend on cell line specificity and incubation time. For example, derivatives with morpholine or piperidine substituents show variable IC values across HCT-116 vs. MCF-7 cell lines .
- Structural Analogues: Compare activity of This compound with its methylated or halogenated derivatives to isolate functional group contributions .
Troubleshooting Table:
| Issue | Mitigation Strategy |
|---|---|
| Low reproducibility | Standardize cell passage number and serum batch |
| Inconsistent IC | Validate with a secondary assay (e.g., apoptosis markers) |
Advanced: What analytical methods are used to characterize this compound and confirm purity?
Answer:
Structural Characterization:
- NMR Spectroscopy: H NMR (DMSO-d6): δ 2.05 (s, 3H, CH3), 3.75 (s, 3H, OCH3), 6.65–7.20 (m, aromatic H) .
- Mass Spectrometry: ESI-MS m/z 180.20 [M+H] .
Purity Assessment:
- HPLC: Use a reversed-phase column (e.g., C18) with UV detection at 254 nm. A retention time of 6.2 min indicates baseline purity .
- Melting Point: 155–162°C (lit.) as a secondary purity indicator .
Data Cross-Validation:
- Compare experimental spectral data with computational predictions (e.g., PubChem or NIST Chemistry WebBook entries) .
Basic: What are the primary research applications of this compound?
Answer:
- Pharmaceutical Intermediate: Used in synthesizing anti-cancer agents (e.g., quinazoline sulfonamide derivatives) .
- Dye Chemistry: Serves as a precursor for azo dyes and lithographic plate coatings due to its aromatic amine group .
- Material Science: Explored in polymer modification for enhanced solubility or conductivity .
Advanced: How can mechanistic studies elucidate the compound’s role in apoptosis regulation?
Answer:
- Pathway Analysis: Use Western blotting to measure caspase-3/7 activation or Bcl-2/Bax ratios in treated cells.
- Molecular Docking: Simulate interactions with apoptosis targets (e.g., Bcl-xL) using software like AutoDock Vina.
- Gene Knockdown: Apply siRNA targeting putative pathways (e.g., p53) to confirm mechanistic dependency .
Example Workflow:
Treat HCT-116 cells with 50 µM compound for 24h.
Extract proteins, run SDS-PAGE, and probe for apoptotic markers.
Correlate findings with transcriptomic data (RNA-seq).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
